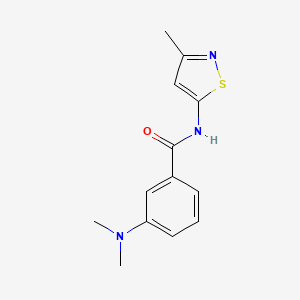

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and a thiazole ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.

Attachment of the Methyl Group: The methyl group can be introduced to the thiazole ring via alkylation reactions using methylating agents like methyl iodide.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.

Coupling of the Thiazole and Benzamide Moieties: The final step involves coupling the thiazole ring with the benzamide core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of the dimethylamino group.

Reduction: Amines derived from the reduction of the benzamide carbonyl group.

Substitution: Various substituted derivatives of the aromatic and thiazole rings.

Aplicaciones Científicas De Investigación

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated cell signaling pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

Uniqueness

- The unique combination of the dimethylamino group, benzamide core, and thiazole ring with a methyl substitution distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Actividad Biológica

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 233.31 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Apoptosis Induction : The compound has been shown to promote programmed cell death in cancer cells. It activates intrinsic apoptotic pathways, leading to the release of cytochrome c from mitochondria and subsequent caspase activation .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer) cells. The reported IC₅₀ values range from 0.20 to 2.58 μM, indicating potent activity against these cell lines .

- DNA Interaction : Evidence suggests that the compound can intercalate into DNA, forming adducts that may contribute to its cytotoxic effects. This interaction is crucial for its anticancer activity as it disrupts normal cellular processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various benzamide derivatives, including this compound. The results indicated significant growth inhibition in multiple human cancer cell lines with a focus on the mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Toxicity Assessment

In an assessment comparing the toxicity of the compound against normal fibroblast cells (WI38), it was found to exhibit approximately 400-fold less toxicity compared to the NUGC gastric cancer cell line. This selectivity suggests a favorable therapeutic index for further clinical development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by benzamide coupling. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetonitrile for polar intermediates .

- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for heterocyclic ring formation, if applicable .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with hexane/ethyl acetate gradients to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and dimethylamino N-H vibrations .

Q. What solvent systems and chromatographic methods are suitable for purification?

- Methodological Answer :

- Normal-phase chromatography : Silica gel with gradients of hexane/ethyl acetate (7:3 to 1:1) for intermediate isolation .

- Reverse-phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) for final purification .

Q. What in vitro models are appropriate for initial bioactivity screening?

- Methodological Answer :

- Anticancer assays : MTT or SRB assays using HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different studies?

- Methodological Answer :

- Standardized protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for anticancer assays) .

- Statistical analysis : Multivariate ANOVA to isolate variables (e.g., solvent residues, pH) affecting bioactivity .

- Dose-response curves : EC₅₀ comparisons under controlled oxygen levels to address metabolic interference .

Q. What strategies are recommended for elucidating the mechanism of action in anticancer assays?

- Methodological Answer :

- Molecular docking : Simulations with apoptosis-related targets (e.g., Bcl-2, caspase-3) to predict binding affinities .

- Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., p53, PI3K/Akt) .

- Proteomics : Western blotting for protein markers like PARP cleavage (apoptosis) or LC3-II (autophagy) .

Q. How can quantitative structure-activity relationship (QSAR) models be developed to predict the bioactivity of derivatives?

- Methodological Answer :

- Descriptor selection : Include logP (lipophilicity), molar refractivity, and electronic parameters (HOMO/LUMO) .

- Machine learning : Random forest or SVM models trained on datasets of analogous thiazole-benzamide compounds .

- Validation : Leave-one-out cross-validation to ensure R² > 0.85 and RMSE < 0.3 .

Q. What computational methods are used to predict metabolic stability and toxicity?

- Methodological Answer :

- In silico ADMET : SwissADME or PreADMET for predicting CYP450 metabolism and hepatotoxicity .

- Molecular dynamics : Simulations of hepatic microsomal stability using GROMACS .

Q. How can AI/ML optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Neural networks : Train models on reaction parameters (temperature, solvent polarity) to maximize yield .

- COMSOL Multiphysics : Simulate heat and mass transfer in batch reactors to prevent exothermic runaway .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s activity and selectivity?

- Methodological Answer :

- Systematic SAR studies : Synthesize derivatives with halogens, methyl, or methoxy groups at the benzamide ring .

- Free-Wilson analysis : Correlate substituent position with IC₅₀ values to identify critical pharmacophores .

Propiedades

IUPAC Name |

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-7-12(18-15-9)14-13(17)10-5-4-6-11(8-10)16(2)3/h4-8H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPOWXLLOGKIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.